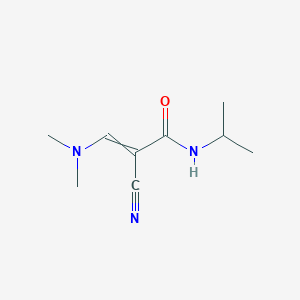

2-Cyano-3-(dimethylamino)-N-isopropylprop-2-enamide

説明

2-シアノ-3-(ジメチルアミノ)-N-イソプロピルプロプ-2-エナミドは、化学や生物学のさまざまな分野で重要な用途を持つ、汎用性の高い有機化合物です。この化合物は、シアノ基、ジメチルアミノ基、およびイソプロピル基がプロプ-2-エナミド骨格に結合していることを特徴としています。その独特の構造により、さまざまな化学反応に参加することができ、複雑な分子の合成における貴重な中間体となります。

特性

分子式 |

C9H15N3O |

|---|---|

分子量 |

181.23 g/mol |

IUPAC名 |

2-cyano-3-(dimethylamino)-N-propan-2-ylprop-2-enamide |

InChI |

InChI=1S/C9H15N3O/c1-7(2)11-9(13)8(5-10)6-12(3)4/h6-7H,1-4H3,(H,11,13) |

InChIキー |

UGAXIQPEPITUOJ-UHFFFAOYSA-N |

正規SMILES |

CC(C)NC(=O)C(=CN(C)C)C#N |

製品の起源 |

United States |

準備方法

合成経路と反応条件

2-シアノ-3-(ジメチルアミノ)-N-イソプロピルプロプ-2-エナミドの合成は、通常、トルエンなどの適切な溶媒の存在下で、シアノアセトアミド誘導体とジメチルホルムアミドジメチルアセタール(DMF-DMA)を反応させることから始まります 。反応は還流条件下で行われ、出発物質が目的の生成物に完全に変換されることが保証されます。

工業生産方法

工業的な設定では、温度、溶媒、反応時間などの反応条件を最適化することで、2-シアノ-3-(ジメチルアミノ)-N-イソプロピルプロプ-2-エナミドの生産をスケールアップできます。 連続フローリアクターを使用すると、合成プロセスの効率と収率が向上し、大規模生産に適したものになります .

化学反応の分析

反応の種類

2-シアノ-3-(ジメチルアミノ)-N-イソプロピルプロプ-2-エナミドは、以下を含むさまざまな化学反応を起こします。

置換反応: この化合物は、シアノ基またはジメチルアミノ基が他の求核剤に置き換えられる求核置換反応に参加できます.

縮合反応: C-2位にある活性水素により、さまざまなカルボニル化合物と縮合反応を起こし、ヘテロ環状構造を形成することができます.

一般的な試薬と条件

2-シアノ-3-(ジメチルアミノ)-N-イソプロピルプロプ-2-エナミドの反応に使用される一般的な試薬には、ヒドロキシルアミン、ヒドラジン、グアニジンなどがあります 。 これらの反応は、通常、塩基性条件下、多くの場合、トリエチルアミンを触媒として行われます .

生成される主要な生成物

2-シアノ-3-(ジメチルアミノ)-N-イソプロピルプロプ-2-エナミドの反応から生成される主要な生成物には、イソキサゾール、ピラゾール、ピリミジン誘導体などがあります 。 これらの生成物は、医薬品やその他の生物活性化合物の合成における貴重な中間体です .

科学的研究の応用

2-シアノ-3-(ジメチルアミノ)-N-イソプロピルプロプ-2-エナミドは、以下を含む広範囲の科学研究応用を持っています。

作用機序

類似の化合物との比較

類似の化合物

2-シアノ-3-(ジメチルアミノ)-N-イソプロピルプロプ-2-エナミドに類似する化合物には、以下が含まれます。

独自性

2-シアノ-3-(ジメチルアミノ)-N-イソプロピルプロプ-2-エナミドを他の類似化合物とは異なるものにするのは、その官能基のユニークな組み合わせです。この組み合わせにより、幅広い化学反応に参加することが可能になります。 この汎用性により、複雑な分子の合成における貴重な中間体となり、さまざまな科学研究応用における有用性が向上します.

類似化合物との比較

Similar Compounds

Similar compounds to 2-Cyano-3-(dimethylamino)-N-isopropylprop-2-enamide include:

- 2-Cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)acrylamide

- 2-Cyano-3-(dimethylamino)prop-2-ene thioamide

- N,N’-(1,4-phenylene)bis(2-cyano-3-(dimethylamino)acrylamide)

Uniqueness

What sets 2-Cyano-3-(dimethylamino)-N-isopropylprop-2-enamide apart from similar compounds is its unique combination of functional groups, which allows it to participate in a broader range of chemical reactions. This versatility makes it a valuable intermediate in the synthesis of complex molecules and enhances its utility in various scientific research applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。